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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

The HIV-1 Trans-Activator of Transcription (TAT) peptide, particularly the basic domain
corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR), is one of the most
extensively studied cell-penetrating peptides (CPPs).[1][2] Its remarkable ability to traverse
cellular membranes and deliver a wide array of macromolecular cargo makes it an invaluable
tool in drug delivery and biomedical research.[3][4] This guide provides a comprehensive
overview of its delivery mechanisms, quantitative efficacy, and the experimental protocols
required for its application.

Core Concepts: Mechanism of Cellular
Translocation

The precise mechanism by which TAT (47-57) enters cells has been a subject of extensive
research, with evidence supporting multiple pathways. The uptake process is influenced by
several factors, including the nature and size of the cargo, peptide concentration, and the
specific cell type.[5] The primary mechanisms can be broadly categorized into direct
translocation and endocytosis.

o Direct Translocation: Early studies suggested an energy-independent mechanism where the
highly cationic TAT peptide directly interacts with the negative charges on the cell
membrane's phospholipids and heparan sulfate proteoglycans (HSPGs).[6] This interaction
is thought to induce transient pore formation or membrane destabilization, allowing the
peptide and its cargo to pass directly into the cytoplasm.[6][7]
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e Endocytosis: A substantial body of evidence now indicates that TAT-cargo complexes are
predominantly internalized via energy-dependent endocytic pathways.[2][8] Depending on
the cargo and cell type, this can occur through:

o Macropinocytosis: This receptor-independent pathway involves the formation of large,
irregular vesicles (macropinosomes) and has been identified as a major entry route for
TAT-protein conjugates.[5][6]

o Clathrin-Mediated Endocytosis: This pathway has been observed for the uptake of TAT
peptide conjugated to smaller molecules.[1][2]

o Caveolae-Mediated Endocytosis: Some studies have also implicated lipid raft and
caveolae-dependent pathways in the internalization of TAT fusion proteins.[1]

A critical challenge for all endocytic pathways is the subsequent endosomal escape. After
internalization, the TAT-cargo complex is entrapped within endosomes. To exert its biological
effect, the cargo must be released into the cytoplasm before the endosome matures into a
lysosome, where enzymatic degradation would occur.[2][9] The cationic nature of the TAT
peptide is believed to facilitate this escape by interacting with anionic lipids in the endosomal
membrane, leading to membrane destabilization and cargo release.[10]
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Cellular uptake mechanisms of TAT (47-57)-cargo complexes.

Cargo Delivery Capabilities and Quantitative Data
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TAT (47-57) has been successfully used to deliver a diverse range of cargo molecules, from
small molecules to large nanoparticles.[5][11] The method of linking the cargo to the peptide—
either through covalent bonds or non-covalent electrostatic interactions—is a key determinant
of the delivery system's success.[5][7]

Table 1: Summary of TAT (47-57) Delivered Cargo
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peptides.

Table 2: Quantitative Analysis of TAT-Mediated Delivery
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Key Experimental Protocols

Successful application of TAT (47-57) requires robust methodologies for cargo conjugation and

uptake analysis.

This protocol describes the conjugation of a thiol-containing cargo (e.g., a protein with a free
cysteine) to a maleimide-functionalized TAT peptide.
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1. Prepare Maleimide-TAT 2. Prepare Thiol-Cargo
(e.g., Maleimido-GG-TAT(47-57)) (e.g., Cys-Protein)
in Reaction Buffer Reduce disulfide bonds if necessary

; |

3. Mix Peptide and Cargo
Incubate at RT for 2-4 hours
(Thiol-Maleimide Reaction)

4. Quench Reaction
Add excess B-mercaptoethanol
or cysteine

5. Purify Conjugate
(e.g., HPLC, Size-Exclusion
Chromatography)

6. Characterize Product
(e.g., MALDI-TOF MS)

End Product:
Purified TAT-Cargo

Click to download full resolution via product page

Workflow for covalent conjugation of cargo to TAT peptide.

Methodology:

¢ Peptide Preparation: Dissolve maleimide-functionalized TAT (47-57) peptide in a suitable
reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0-7.5).

« Cargo Preparation: Dissolve the thiol-containing cargo molecule in the same buffer. If the
cargo is a protein with potential disulfide bonds, pre-treat with a reducing agent like DTT and
subsequently remove it using a desalting column.

+ Conjugation Reaction: Mix the maleimide-TAT and the thiol-cargo at a desired molar ratio
(e.g., 10:1 peptide:protein). Allow the reaction to proceed for 2-4 hours at room temperature

with gentle mixing.
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e Quenching: Stop the reaction by adding a small molecule thiol (e.g., B-mercaptoethanol or
cysteine) to quench any unreacted maleimide groups.

 Purification: Remove unreacted peptide and quenching agent by purifying the conjugate.
Reverse-phase HPLC or size-exclusion chromatography are common methods.[16]

e Analysis: Confirm the identity and purity of the final TAT-cargo conjugate using techniques
like MALDI-TOF mass spectrometry.[16]

This protocol provides a quantitative method to assess the internalization of a fluorescently
labeled TAT-cargo complex into a cell population.

1. Seed Cells
(e.g., Hela cells in 12-well plates)
24h prior to experiment

A4

2. Treat Cells
Add Fluorescent TAT-Cargo
(e.g., 5 pM in serum-free media)

A4

3. Incubate
(e.g., 90 min at 37°C)

4. Wash and Detach
Wash with PBS, detach with Trypsin

5. Quench Surface Fluorescence
(Optional: Trypan Blue wash)

6. Analyze by Flow Cytometry
Measure mean fluorescence intensity
of cell population

Data Output:
Quantitative Uptake Profile

Click to download full resolution via product page

Workflow for quantitative cellular uptake analysis.

Methodology:
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Cell Seeding: Seed cells (e.g., HeLa or CHO) in 12-well plates at a density to achieve ~70%
confluency after 24 hours.[16]

Treatment: Prepare the fluorescently labeled TAT-cargo conjugate in serum-free cell culture
medium at the desired final concentration (e.g., 1-5 uM).[16] Remove the old medium from

the cells and add the treatment medium. Include control wells with untreated cells and cells
treated with the fluorescent cargo alone.

Incubation: Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a CO2
incubator.

Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to
remove non-internalized conjugate.

Cell Detachment: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete
medium and transfer the cell suspension to FACS tubes.

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live
cell population and measure the mean fluorescence intensity, which is proportional to the
amount of internalized cargo. An optional wash with a quenching agent like Trypan Blue can
be used to distinguish between membrane-bound and internalized fluorescence.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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